molecular formula C5H10BClN2O2 B1395219 (3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride CAS No. 1162262-39-6

(3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride

Cat. No.: B1395219
CAS No.: 1162262-39-6
M. Wt: 176.41 g/mol
InChI Key: OZOICLKAFJMZGM-UHFFFAOYSA-N
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Description

(3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride is a boronic acid derivative that features a pyrazole ring substituted with two methyl groups at positions 3 and 5. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride typically involves the reaction of 3,5-dimethylpyrazole with a boron-containing reagent. One common method is the reaction of 3,5-dimethylpyrazole with boronic acid or boronic esters under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a palladium catalyst, which facilitates the formation of the boronic acid derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride is unique due to the presence of two methyl groups at positions 3 and 5, which can influence its reactivity and steric properties. This makes it particularly useful in reactions where steric hindrance plays a critical role in determining the outcome .

Properties

IUPAC Name

(3,5-dimethyl-1H-pyrazol-4-yl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BN2O2.ClH/c1-3-5(6(9)10)4(2)8-7-3;/h9-10H,1-2H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOICLKAFJMZGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(NN=C1C)C)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696522
Record name (3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1162262-39-6
Record name Boronic acid, B-(3,5-dimethyl-1H-pyrazol-4-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1162262-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethyl-1H-pyrazole-4-boronic acid hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride
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(3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride
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(3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride
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(3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride

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